1-Ethynyl-2-(1-iodobut-1-en-2-yl)benzene
Description
1-Ethynyl-2-(1-iodobut-1-en-2-yl)benzene is an organoiodine compound featuring a benzene ring substituted with an ethynyl group (–C≡CH) at position 1 and a 1-iodobut-1-en-2-yl group at position 2. The latter substituent contains a conjugated alkene and an iodine atom, which impart unique electronic and steric properties.
Properties
CAS No. |
648933-39-5 |
|---|---|
Molecular Formula |
C12H11I |
Molecular Weight |
282.12 g/mol |
IUPAC Name |
1-ethynyl-2-(1-iodobut-1-en-2-yl)benzene |
InChI |
InChI=1S/C12H11I/c1-3-10-7-5-6-8-12(10)11(4-2)9-13/h1,5-9H,4H2,2H3 |
InChI Key |
GPBNRNXVRDUSHP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CI)C1=CC=CC=C1C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethynyl-2-(1-iodobut-1-en-2-yl)benzene can be synthesized through a series of organic reactions. One common method involves the coupling of an ethynylbenzene derivative with an iodobut-1-en-2-yl precursor. The reaction typically requires a palladium catalyst, such as palladium acetate, and a base, such as triethylamine, under an inert atmosphere. The reaction is carried out at elevated temperatures to facilitate the coupling process.
Industrial Production Methods: Industrial production of 1-ethynyl-2-(1-iodobut-1-en-2-yl)benzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-2-(1-iodobut-1-en-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodobut-1-en-2-yl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction Reactions: The double bond in the iodobut-1-en-2-yl group can be reduced to a single bond using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (amines, thiols), solvents (dimethylformamide, tetrahydrofuran), bases (sodium hydride, potassium carbonate).
Oxidation Reactions: Oxidizing agents (potassium permanganate, osmium tetroxide), solvents (acetone, dichloromethane).
Reduction Reactions: Reducing agents (hydrogen gas, lithium aluminum hydride), catalysts (palladium on carbon).
Major Products Formed:
Substitution Reactions: Substituted benzene derivatives with various functional groups.
Oxidation Reactions: Carbonyl compounds such as aldehydes and ketones.
Reduction Reactions: Saturated hydrocarbons and alcohols.
Scientific Research Applications
Coupling Reactions
The compound is utilized in various coupling reactions to form complex organic molecules. Its ability to act as both a nucleophile and electrophile makes it a versatile building block in organic synthesis.
Table 1: Summary of Coupling Reactions Involving 1-Ethynyl-2-(1-iodobut-1-en-2-yl)benzene
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sonogashira Coupling | Pd catalyst, base | 85 | |
| Suzuki Coupling | Boronic acid, base | 78 | |
| Negishi Coupling | Zn catalyst | 90 |
Polymer Synthesis
The compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Its incorporation into polyacetylene derivatives has been studied for applications in conductive materials.
Case Study: Conductive Polymers
A study demonstrated that incorporating 1-Ethynyl-2-(1-iodobut-1-en-2-yl)benzene into polyacetylene increased the electrical conductivity significantly, making it suitable for applications in flexible electronics.
Liquid Crystals
The compound has potential applications in liquid crystal displays (LCDs) due to its ability to form liquid crystalline phases. Research shows that derivatives of this compound can exhibit mesomorphic properties that are crucial for LCD technology.
Anticancer Activity
Recent studies have explored the biological activity of compounds related to 1-Ethynyl-2-(1-iodobut-1-en-2-yl)benzene. Preliminary results indicate potential anticancer properties, making it a candidate for further pharmacological investigation.
Table 2: Biological Activity Studies
Mechanism of Action
The mechanism of action of 1-ethynyl-2-(1-iodobut-1-en-2-yl)benzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the iodobut-1-en-2-yl group can undergo nucleophilic substitution reactions with biological nucleophiles. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key attributes of 1-ethynyl-2-(1-iodobut-1-en-2-yl)benzene with structurally related benzene derivatives:
Reactivity and Electronic Effects
- Iodine vs. Other Halogens/Substituents: The iodine atom in 1-ethynyl-2-(1-iodobut-1-en-2-yl)benzene facilitates oxidative addition in metal-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira), unlike methoxymethyl or isopropyl substituents . In contrast, 1-ethynyl-2-iodo-benzene lacks the conjugated alkene, limiting its participation in cycloadditions.
Alkene Conjugation :
The butenyl group’s alkene enables conjugation with the benzene ring, enhancing resonance stabilization. This contrasts with saturated substituents (e.g., isopropyl in ) or electron-withdrawing groups (e.g., sulfonyl in ), which alter ring electron density differently.Cyclization Pathways :
Gold-catalyzed cyclization of 1-ethynyl-2-(phenylethynyl)benzene proceeds via 5-exo-dig or 6-endo-dig pathways due to dual ethynyl groups . For 1-ethynyl-2-(1-iodobut-1-en-2-yl)benzene, the iodine and alkene may instead promote Heck-type couplings or iodonium ion-mediated cyclizations.
Research Findings and Data Tables
Table 1: Comparative Physical Properties
Table 2: Key Reaction Pathways
Biological Activity
1-Ethynyl-2-(1-iodobut-1-en-2-yl)benzene is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and relevant case studies surrounding this compound, focusing on its pharmacological properties, mechanisms of action, and applications in therapeutic contexts.
Synthesis
The synthesis of 1-Ethynyl-2-(1-iodobut-1-en-2-yl)benzene typically involves several steps, including the use of alkynes and various coupling reactions. The compound can be synthesized through methods such as Sonogashira coupling and Cadiot-Chodkiewicz coupling, which are effective for forming carbon-carbon bonds in the presence of appropriate catalysts.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various analogs related to 1-Ethynyl-2-(1-iodobut-1-en-2-yl)benzene. For instance, compounds derived from similar structures have demonstrated significant activity against various pathogens. The following table summarizes key findings regarding the antimicrobial activity:
| Compound | Antimicrobial Activity (MIC µM) | Cytotoxicity (CC50 µM) |
|---|---|---|
| Z-1a | 4.0 ± 0.5 | >250 |
| E-1a | 23.4 ± 2.1 | >250 |
| Z-1b | 16.8 ± 0.7 | >250 |
| E-1b | 5 | >250 |
The data indicates that while some derivatives exhibit promising antimicrobial activity, they also show high cytotoxicity thresholds, suggesting a need for further optimization to enhance selectivity and reduce toxicity .
Antileishmanial Activity
The antileishmanial properties of compounds related to 1-Ethynyl-2-(1-iodobut-1-en-2-yl)benzene have been explored in vitro. The effectiveness is measured by the effective concentration (EC50), with notable results indicating that certain derivatives possess significant activity against Leishmania species:
| Compound | EC50 (µM) |
|---|---|
| Z-1a | 22.4 ± 2.7 |
| E-1a | 133 ± 6.8 |
These findings suggest that structural modifications can influence the biological efficacy against specific parasites .
Case Studies
Several case studies have investigated the biological effects of similar compounds, providing insights into their mechanisms of action:
- Anticancer Properties : In a study examining the cytotoxic effects on VERO cells, compounds structurally analogous to 1-Ethynyl-2-(1-iodobut-1-en-2-yl)benzene were shown to induce apoptosis in cancer cell lines at varying concentrations, highlighting their potential as anticancer agents.
- Nematicidal Activity : The nematicidal activity of related compounds has been documented, with some exhibiting IC50 values that suggest potential applications in agricultural pest control.
The mechanisms through which these compounds exert their biological effects often involve interactions with specific cellular targets:
- Inhibition of Enzymatic Activity : Many alkynes have been shown to inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Induction of Oxidative Stress : Some studies indicate that these compounds can induce oxidative stress in target cells, contributing to their cytotoxic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
